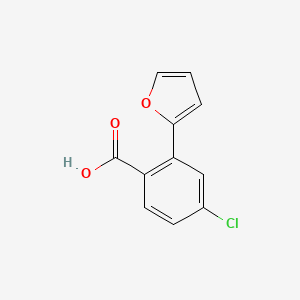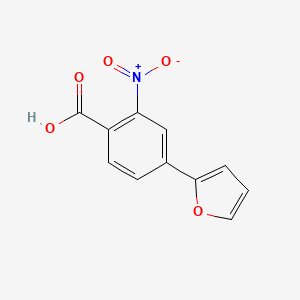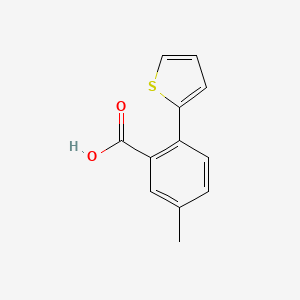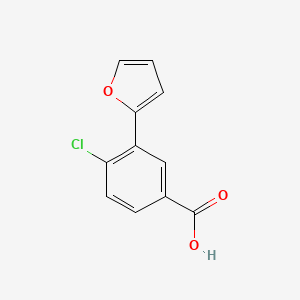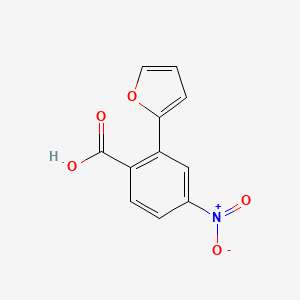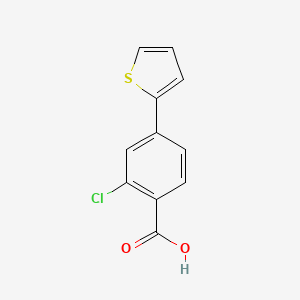
2-Chloro-4-(thiophen-2-yl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(thiophen-2-yl)benzoic acid, commonly referred to as CTPB, is an aromatic compound that is widely used in scientific research. It has a variety of applications in both organic and inorganic chemistry, and is used in a range of laboratory experiments.
科学研究应用
CTPB is widely used in scientific research due to its wide range of applications. It is used in organic and inorganic chemistry, as well as in a variety of laboratory experiments. It is used in the synthesis of organic compounds, such as amino acids, peptides, and nucleic acids. It is also used in the synthesis of inorganic compounds, such as metal complexes and catalysts. CTPB is also used in the synthesis of pharmaceuticals, food additives, and other industrial chemicals.
作用机制
CTPB is an aromatic compound that is widely used in scientific research. It has a variety of applications in both organic and inorganic chemistry, and is used in a range of laboratory experiments. CTPB acts as an electron donor, donating electrons to other molecules in the reaction. This allows for the formation of new chemical bonds, which can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
CTPB has been found to have a variety of biochemical and physiological effects. It has been shown to act as an antioxidant, protecting cells from oxidative damage. It has also been found to act as an anti-inflammatory agent, reducing inflammation in the body. CTPB has been found to be a potent inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. In addition, CTPB has been found to have anti-cancer properties, as it has been found to inhibit the growth of various cancer cell lines.
实验室实验的优点和局限性
CTPB has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in the laboratory. It is also a relatively stable compound, and it is not prone to decomposition. CTPB is also a relatively safe compound, and it does not pose a significant risk to human health. However, there are some limitations to using CTPB in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, it has a relatively low melting point, which means that it can be difficult to handle in the laboratory.
未来方向
The potential future directions for CTPB are numerous. It could be used in the synthesis of new pharmaceuticals and other industrial chemicals. It could also be used in the synthesis of new catalysts and metal complexes. Additionally, it could be used in the development of new drugs, as well as in the development of new treatments for diseases. Furthermore, CTPB could be used in the development of new materials, such as polymers and nanomaterials. Finally, CTPB could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
合成方法
CTPB is synthesized through a multistep process. The first step is the synthesis of the starting material, 4-(thiophen-2-yl)benzaldehyde. This is done by reacting thiophene-2-carboxaldehyde with sodium hydroxide and then hydrolyzing the resulting product. The second step is the synthesis of 2-chloro-4-(thiophen-2-yl)benzoic acid. This is done by reacting 4-(thiophen-2-yl)benzaldehyde with thionyl chloride, followed by a reaction with sodium hydroxide. The final product is then purified by vacuum distillation.
属性
IUPAC Name |
2-chloro-4-thiophen-2-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLAZOFTBVNVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688542 |
Source


|
| Record name | 2-Chloro-4-(thiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261978-43-1 |
Source


|
| Record name | 2-Chloro-4-(thiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




